2-(Piperidin-1-ylmethyl)quinazolin-4-amine
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Overview
Description
“2-(Piperidin-1-ylmethyl)quinazolin-4-amine” is a chemical compound with the molecular formula C13H17N5 . It is a powder in physical form . This compound has a molecular weight of 243.31 .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes “2-(Piperidin-1-ylmethyl)quinazolin-4-amine”, has been a subject of research due to their broad applications in the biological and pharmaceutical fields . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “2-(Piperidin-1-ylmethyl)quinazolin-4-amine” consists of a six-membered piperidine ring attached to a quinazolin-4-amine group . The InChI code for this compound is 1S/C13H17N5/c14-13-10-3-1-2-4-11 (10)16-12 (17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2, (H2,14,16,17) .Chemical Reactions Analysis
Quinazolinone derivatives have been found to exhibit a broad spectrum of antimicrobial activity . Specifically, certain derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa . The mechanism of action of these compounds often involves the inhibition of various virulence factors .Physical And Chemical Properties Analysis
“2-(Piperidin-1-ylmethyl)quinazolin-4-amine” is a powder in physical form . It has a molecular weight of 243.31 . The compound has a storage temperature of room temperature .Scientific Research Applications
Tuberculosis Drug Discovery
The 2,4-diaminoquinazoline series, including compounds like N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, has been explored for its effectiveness against Mycobacterium tuberculosis. Key elements of its structure, such as the benzylic amine at the 4-position and the piperidine at the 2-position, are crucial for its potency. This class of compounds demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis, offering potential as lead candidates in tuberculosis drug discovery (Odingo et al., 2014).
Inhibitors of Inducible Nitric Oxide Synthase
A related series, 2-substituted 1,2-dihydro-4-quinazolinamines and 4'-aminospiro[piperidine-4,2'(1'H)-quinazolin]-4'-amines, have shown potent and selective inhibition of the inducible isoform of nitric oxide synthase (i-NOS). These compounds are effective in animal models of inflammatory diseases when administered orally, making them significant for anti-inflammatory applications (Tinker et al., 2003).
Antitumor Activity
Novel 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives have been synthesized and tested for their antiproliferative activities on cancer cell lines. Certain compounds in this series showed significant in vivo antitumor activity, demonstrating potential as antitumor agents (Wang et al., 2012).
Insecticidal Efficacy
Bis quinazolin-4(3H)-one derivatives, synthesized from reactions involving piperidine, have been studied for their insecticidal efficacy. These compounds have shown promising results, indicating potential in the development of novel insecticides (El-Shahawi et al., 2016).
Dipeptidyl Peptidase-4 Inhibition for Diabetes Treatment
Compounds like BI 1356, which include the piperidin-1-ylmethyl-quinazolin-2-ylmethyl moiety, are potent dipeptidyl peptidase-4 inhibitors. They are under clinical development for treating type 2 diabetes, showing superior potency and duration of action compared to other inhibitors (Thomas et al., 2008).
Antihypertensive Agents
Piperidine derivatives with a quinazoline ring system have been tested for their antihypertensive activity. Some compounds demonstrated strong hypotension in animal models, suggesting potential use as antihypertensive agents (Takai et al., 1986).
CCR4 Antagonists for Anti-Inflammatory Activity
The synthesis of 2-aminoquinazolines as potent CCR4 antagonists has been reported. These compounds have shown anti-inflammatory activity in animal models, indicating their potential in treating inflammatory conditions (Yokoyama et al., 2009).
Mechanism of Action
The mechanism of action of “2-(Piperidin-1-ylmethyl)quinazolin-4-amine” and similar compounds often involves the inhibition of various virulence factors . For instance, some compounds have been found to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production, and impeding twitching motility in Pseudomonas aeruginosa .
Future Directions
Research into quinazolinone derivatives, including “2-(Piperidin-1-ylmethyl)quinazolin-4-amine”, is ongoing due to their potential applications in the pharmaceutical industry . Future directions may include the development of new synthesis methods, further investigation into their biological activity, and exploration of their potential as anti-virulence agents .
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-14-11-6-2-3-7-12(11)16-13(17-14)10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-10H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUQIPYZEXPDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3C(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)quinazolin-4-amine |
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